

What is the chemical structure of Ciprofloxacin hydrochloride monohydrate?

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Compound of Interest

Ciprofloxacin hydrochloride
monohydrate

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An In-Depth Technical Guide to Ciprofloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ciprofloxacin hydrochloride monohydrate**, a broad-spectrum fluoroquinolone antibiotic. It details the compound's chemical structure, physicochemical properties, and mechanism of action. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

Chemical Structure and Identification

Ciprofloxacin hydrochloride monohydrate is the monohydrate form of the hydrochloride salt of ciprofloxacin.[1] Ciprofloxacin is a synthetic fluoroquinolone antibiotic.[2] The core structure consists of a quinolone ring system with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, a piperazine moiety at the C-7 position, and a carboxylic acid at the C-3 position. The hydrochloride salt and the water of hydration enhance the compound's solubility and stability for pharmaceutical applications.



Identifier	Value
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrate;hydrochloride[1]
Molecular Formula	C ₁₇ H ₂₁ ClFN ₃ O ₄ [1]
CAS Number	86393-32-0[1]
Molecular Weight	385.82 g/mol [3]

Physicochemical Properties

The physicochemical properties of **Ciprofloxacin hydrochloride monohydrate** are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	314-324°C[2]; 318-320 °C (decomposes)[4][5]
Solubility	Soluble in water (35 mg/mL)[4][6]. Slightly soluble in methanol, very slightly soluble in ethanol, and practically insoluble in acetone, ethyl acetate, and methylene chloride.[5]
рКа	pKa1 = 5.76–6.09, pKa2 = 8.62[5]
Appearance	White to off-white or faintly yellowish crystalline powder.[2][7]
pH (2.5% solution in water)	3.5 to 4.5[8]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][7][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.



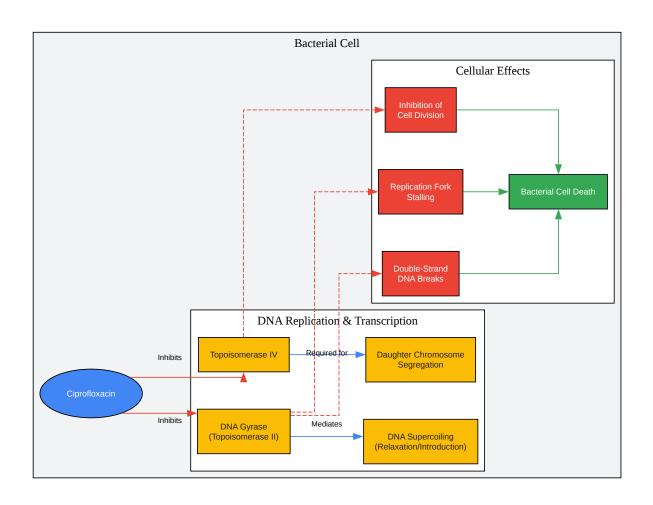




- Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[7][9]
- Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents this decatenation process, leading to an inability of the bacterial cell to divide.[7][9]

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and can reduce the likelihood of the rapid development of bacterial resistance.[10]





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